2,6-Di(1H-pyrazol-3-yl)pyridine
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Overview
Description
2,6-Di(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which consists of a pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. This configuration allows it to act as a versatile ligand, forming stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2,6-dichloropyridine+2pyrazoleK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, cobalt, and zinc.
Redox Reactions: Can participate in redox reactions when coordinated with redox-active metals.
Substitution Reactions: The pyrazolyl groups can be further functionalized through substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like FeCl₂, CoCl₂, and ZnCl₂ in solvents such as methanol or acetonitrile.
Redox Reactions: Often require redox-active metals and appropriate reducing or oxidizing agents.
Substitution Reactions: Utilize electrophiles or nucleophiles under controlled conditions.
Major Products:
Coordination Complexes: Such as [Fe(this compound)₂]²⁺.
Functionalized Derivatives: Depending on the substituents introduced during substitution reactions.
Scientific Research Applications
2,6-Di(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di(1H-pyrazol-3-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and stability. The compound can act as a chelating ligand, forming stable five-membered rings with metal ions, which enhances the overall stability of the complex . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole rings instead of pyrazole.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Differing in the position of the nitrogen atoms in the pyrazole rings.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains triazole rings instead of pyrazole.
Uniqueness: 2,6-Di(1H-pyrazol-3-yl)pyridine is unique due to its specific electronic and steric properties, which make it an excellent ligand for forming stable metal complexes. Its ability to undergo various chemical reactions and form diverse coordination complexes sets it apart from similar compounds .
Properties
Molecular Formula |
C11H9N5 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,6-bis(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-8(10-4-6-12-15-10)14-9(3-1)11-5-7-13-16-11/h1-7H,(H,12,15)(H,13,16) |
InChI Key |
WEHSLQMKHNECMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NN2)C3=CC=NN3 |
Synonyms |
2,6-bis(pyrazol-3-yl)pyridine |
Origin of Product |
United States |
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